
N-(1-benzothiophen-7-ylmethyl)-2-thiophenecarboxamide
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Overview
Description
ML076 is a small molecule drug that acts as an inhibitor of bacterial DnaK, a chaperone protein involved in protein folding. It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute and is currently in the preclinical stage of research. The primary therapeutic area for ML076 is infectious diseases, specifically targeting bacterial infections .
Preparation Methods
The synthesis of ML076 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of ML076 is synthesized through a series of condensation reactions involving thiophene and benzothiophene derivatives.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for ML076 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
ML076 undergoes several types of chemical reactions, including:
Oxidation: ML076 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of ML076 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Nucleophilic substitution reactions are common for ML076, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are various derivatives of ML076 with modified functional groups.
Scientific Research Applications
ML076 has several scientific research applications, including:
Chemistry: In chemistry, ML076 is used as a tool compound to study the inhibition of bacterial DnaK and its effects on protein folding.
Biology: In biological research, ML076 is used to investigate the role of bacterial DnaK in cellular processes and its potential as a target for antibacterial therapy.
Medicine: In medical research, ML076 is being explored for its potential to treat bacterial infections by inhibiting the function of bacterial DnaK.
Industry: In the pharmaceutical industry, ML076 serves as a lead compound for the development of new antibacterial agents.
Mechanism of Action
The mechanism of action of ML076 involves the inhibition of bacterial DnaK, a chaperone protein that assists in the folding of nascent polypeptides and the refolding of misfolded proteins. By binding to DnaK, ML076 disrupts its function, leading to the accumulation of misfolded proteins and ultimately causing bacterial cell death. The molecular targets and pathways involved include the DnaK protein and its associated co-chaperones.
Comparison with Similar Compounds
ML076 can be compared with other bacterial DnaK inhibitors, such as:
ML077: Similar to ML076, ML077 inhibits bacterial DnaK but may have different potency and selectivity profiles.
ML078: Another DnaK inhibitor with a distinct chemical structure and potentially different pharmacokinetic properties.
ML079: A related compound that targets the same protein but may exhibit different efficacy and safety profiles.
The uniqueness of ML076 lies in its specific chemical structure and its ability to inhibit bacterial DnaK with high potency, making it a promising candidate for further development as an antibacterial agent .
Properties
Molecular Formula |
C14H11NOS2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(1-benzothiophen-7-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11NOS2/c16-14(12-5-2-7-17-12)15-9-11-4-1-3-10-6-8-18-13(10)11/h1-8H,9H2,(H,15,16) |
InChI Key |
CFBONDGWZILACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CNC(=O)C3=CC=CS3)SC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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